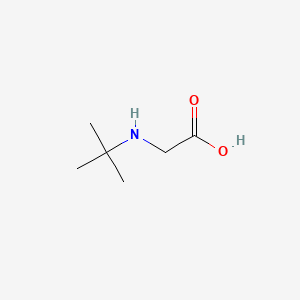

2-(Tert-butylamino)acetic acid

Description

Contextualization within N-Substituted Glycine (B1666218) Derivatives

2-(Tert-butylamino)acetic acid, also known as N-tert-butylglycine, is a member of the N-substituted glycine family. acs.org This class of compounds is characterized by the attachment of various functional groups to the nitrogen atom of the glycine backbone. acs.org Unlike standard amino acids where diversity comes from the alpha-carbon side chain (the R-group), in N-substituted glycines, the variation is on the nitrogen atom. researchgate.net This structural difference results in an achiral backbone, as the alpha-carbon of glycine is not a stereocenter. researchgate.netescholarship.org

The introduction of a substituent on the nitrogen atom, such as the sterically demanding tert-butyl group in this compound, has profound consequences on the molecule's properties. The bulky group increases the compound's lipophilicity (fat solubility) compared to glycine and influences the conformational preferences of the amide bonds when it is incorporated into larger molecules. figshare.com Specifically, the tert-butyl group strongly favors a cis conformation of the adjacent amide bond, a feature that is crucial for inducing specific secondary structures like helices in oligomers. figshare.com This contrasts with most peptide bonds, which typically prefer the trans conformation. researchgate.net

A recent study systematically synthesized a series of N-substituted glycine derivatives with varying aliphatic chains, including the tert-butyl variant, to investigate how these modifications affect physicochemical properties. acs.org

Historical Development and Emerging Research Trajectories

The field of N-substituted glycine derivatives, particularly their oligomers known as peptoids, gained significant momentum following initial reports by Zuckermann and colleagues in 1992. escholarship.orgnih.govnih.gov Peptoids were conceived as peptide mimics that could offer advantages such as enhanced stability against proteolytic degradation, a common issue with natural peptides. nih.gov The "submonomer" solid-phase synthesis method developed for peptoids allows for the easy and modular incorporation of a wide variety of side chains, creating vast libraries of compounds for research and drug discovery. escholarship.orgpnas.org

Initially, research focused on shorter oligomers, but this has expanded to include polymers up to 50-mers and beyond. nih.gov While the initial solid-phase synthesis of peptoids containing the bulky N-tert-butylglycine monomer was challenging due to steric hindrance, modified protocols have since been developed to overcome this limitation. figshare.com

Current research trajectories are increasingly focused on leveraging the unique structural features of N-tert-butylglycine. A significant area of exploration is its use as a "structure-inducing monomer." figshare.com By incorporating N-tert-butylglycine into peptoid sequences, researchers can enforce specific folds and create stable, well-defined secondary structures, such as poly-proline type I helices. figshare.com This ability to control conformation is highly valuable in the design of bioactive molecules, nanostructured materials, and catalysts. nih.gov

Significance as a Scaffold in Synthetic Chemistry

The structural attributes of this compound make it a highly significant scaffold in synthetic chemistry, particularly in the construction of complex molecules and peptidomimetics. organic-chemistry.org Its utility is prominently featured in multicomponent reactions (MCRs), which are highly efficient chemical processes where three or more reactants combine in a single step to form a product containing substantial parts of all starting materials.

One of the most important MCRs where this scaffold is used is the Ugi four-component reaction (U-4CR). organic-chemistry.org This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org this compound can serve as the carboxylic acid component, enabling the rapid synthesis of diverse peptide-like structures. nih.govresearchgate.net For instance, research has shown its use in a five-center-four-component Ugi reaction to create complex glycine adducts, which can then be transformed into rigid heterocyclic scaffolds like 2-oxopiperazines. nih.gov

The use of this compound and its derivatives as building blocks extends to the synthesis of potential therapeutics. It has been incorporated into the structure of potent, non-covalent inhibitors of the SARS-CoV 3CL protease. diva-portal.org Furthermore, it serves as a foundational element in creating larger, functional architectures like protein-polymer-drug conjugates, highlighting its versatility as a linker or structural component in advanced biomaterials. google.comresearchgate.net

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

58482-93-2 |

|---|---|

Formule moléculaire |

C6H12NNaO2 |

Poids moléculaire |

153.15 g/mol |

Nom IUPAC |

sodium;2-(tert-butylamino)acetate |

InChI |

InChI=1S/C6H13NO2.Na/c1-6(2,3)7-4-5(8)9;/h7H,4H2,1-3H3,(H,8,9);/q;+1/p-1 |

Clé InChI |

AAPQJQRIUSSYBB-UHFFFAOYSA-M |

SMILES |

CC(C)(C)NCC(=O)O |

SMILES canonique |

CC(C)(C)NCC(=O)[O-].[Na+] |

Séquence |

G |

Origine du produit |

United States |

Synthetic Methodologies for 2 Tert Butylamino Acetic Acid

Established Synthetic Pathways to 2-(Tert-butylamino)acetic Acid

Traditional synthesis of this compound relies on foundational organic reactions that are well-documented and widely practiced. These pathways involve the strategic combination of precursors to construct the final molecular architecture.

Alkylation Strategies Employing Glycine (B1666218) Precursors

One of the primary routes to synthesizing non-natural amino acids involves the alkylation of glycine derivatives. researchgate.netorganic-chemistry.org In this approach, a glycine precursor, where the amino or carboxyl group may be protected, is reacted with an alkylating agent. For the synthesis of this compound, this strategy would involve introducing a tert-butyl group onto the nitrogen atom of glycine. The use of glycine derivatives is central to this method, as the target compound is structurally a glycine derivative. medchemexpress.com Catalyst- and additive-free methods have been developed for α-alkylation reactions of glycine derivatives, highlighting the versatility of this approach. organic-chemistry.org

| Precursor Type | Alkylating Agent | General Conditions | Purpose |

| Glycine Ester (e.g., Glycine methyl ester) | Tert-butyl halide (e.g., tert-butyl bromide) | Basic conditions, organic solvent | Protection of the carboxylic acid group, facilitating N-alkylation. |

| Glycine Schiff Base | Tert-butyl halide | Phase-transfer catalysis | Activation of the α-carbon for alkylation. |

Direct Amino Acid Functionalization Approaches with Tert-Butylamine (B42293)

A more direct and common method involves the reaction of tert-butylamine with a suitable acetic acid derivative. This approach functionalizes an acetic acid backbone with the tert-butylamino group in a single key step. A prevalent example is the reaction of tert-butylamine with chloroacetic acid. This reaction is a direct amination process where the amino group of tert-butylamine displaces the chlorine atom on the acetic acid molecule. The synthesis typically involves the alkylation of glycine derivatives with tert-butylamine, followed by acidification to yield the final product, often as a hydrochloride salt. This method is efficient for producing gram quantities of the target compound. nih.gov

| Reactant A | Reactant B | Reaction Type | Key Outcome |

| Tert-butylamine | Chloroacetic Acid | Nucleophilic Alkylation | Formation of the C-N bond, creating the N-tert-butylglycine backbone. |

| Tert-butylamine | Bromoacetic Acid | Nucleophilic Alkylation | Similar to using chloroacetic acid, often with higher reactivity of the leaving group. |

Chemical Transformations from Related Amino Acid Architectures

The synthesis of this compound can also be envisioned through the modification of other existing amino acids. This could involve, for example, the cleavage of side chains or the transformation of functional groups of more complex amino acids to arrive at the desired N-substituted glycine structure. However, given that the target molecule is a structurally simple derivative of glycine, the most direct and economically viable synthetic routes typically start from glycine or simple acetic acid precursors rather than from more complex amino acid architectures. medchemexpress.com

Advanced Synthetic Approaches and Process Engineering

For large-scale and industrial production, synthetic methodologies are optimized for efficiency, safety, and scalability. This often involves the application of advanced chemical engineering principles to established reaction types.

Nucleophilic Substitution Reactions in Target Compound Synthesis

The synthesis of this compound is fundamentally based on the nucleophilic substitution reaction. In this reaction, a nucleophile (an electron-rich species) attacks an electrophilic center, displacing a leaving group. masterorganicchemistry.com In the context of this compound's synthesis, tert-butylamine acts as the nucleophile, and the α-carbon of a haloacetic acid (like chloroacetic acid) serves as the electrophilic center.

The mechanism requires the amine to displace a halide ion. researchgate.net The reaction is often conducted in solvents like dichloromethane (B109758) or toluene (B28343) at controlled, low temperatures (0–5°C) to minimize side reactions. The efficiency of the substitution is dependent on the strength of the nucleophile, the nature of the leaving group (with bromide being a better leaving group than chloride), and the reaction conditions. sinica.edu.tw

| Role | Chemical Species | Description |

| Nucleophile | Tert-butylamine | The electron-rich amine attacks the electrophilic carbon center. |

| Electrophile | α-carbon of Chloroacetic Acid | The carbon atom bonded to the chlorine is electron-deficient and susceptible to attack. |

| Leaving Group | Chloride Ion (Cl-) | Displaced from the α-carbon upon formation of the new C-N bond. |

| Solvent | Dichloromethane or Toluene | Provides a medium for the reaction and helps to solubilize reactants. |

Continuous Flow Synthesis Techniques for Scalability and Efficiency

For industrial-scale production, continuous flow synthesis offers significant advantages over traditional batch processing. researchgate.net This technique involves pumping reactants through a network of tubes or microreactors where the reaction occurs. This approach allows for precise control over parameters such as temperature, pressure, and reaction time, leading to enhanced efficiency, higher yields, and improved product purity. researchgate.net

The use of continuous flow reactors is particularly well-suited for nucleophilic substitution reactions. The enhanced heat and mass transfer in these systems can significantly reduce reaction times and improve safety by minimizing the volume of hazardous materials reacting at any given moment. researchgate.net In industrial settings, the large-scale production of this compound utilizes such automated systems and continuous flow reactors to ensure process control and optimize yield.

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Difficult; requires larger vessels and poses safety risks. | Easier to scale up by running the process for longer or using parallel reactors ("numbering-up"). |

| Heat Transfer | Inefficient, can lead to hotspots and side reactions. | Highly efficient, allowing for better temperature control and selectivity. |

| Safety | Higher risk due to large volumes of reactants. | Inherently safer due to small reaction volumes at any point in time. |

| Process Control | Limited; parameters can vary within the vessel. | Precise control over temperature, residence time, and stoichiometry. |

| Product Consistency | Can have batch-to-batch variability. | High consistency and purity due to stable operating conditions. researchgate.net |

Optimization of Reaction Conditions: Temperature, Solvent Effects, and Catalysis

The synthesis of this compound, a sterically hindered secondary amino acid, is highly dependent on the careful optimization of reaction conditions to ensure maximum yield and purity. Key parameters that are manipulated to achieve these goals include reaction temperature, the choice of solvent, and the use of catalysts. The most common synthetic routes involve the N-alkylation of a glycine equivalent with a tert-butylating agent, or the reaction of tert-butylamine with a glycine synthon like chloroacetic acid. The optimization of these conditions is crucial for overcoming challenges such as the steric hindrance of the tert-butyl group and potential side reactions.

Temperature Effects

Reaction temperature is a critical factor that directly influences the rate of reaction and the formation of byproducts. For the synthesis of this compound and its derivatives, the optimal temperature can vary significantly depending on the specific reactants and pathway.

In nucleophilic substitution reactions, such as the reaction between tert-butylamine and a chloro- or bromoacetate, temperature control is essential. Generally, lower temperatures are favored to minimize side reactions. For instance, in the synthesis of the hydrochloride salt of this compound, reaction temperatures are often maintained in the range of 0–5°C . This helps to control the exothermicity of the reaction and prevent the formation of impurities that can arise from undesired subsequent reactions at higher temperatures.

Conversely, some synthetic approaches for related N-alkylated amino acids may require elevated temperatures to proceed at a reasonable rate, particularly when less reactive starting materials are used or when overcoming a significant activation energy barrier. For example, catalytic methods involving the N-alkylation of unprotected amino acids with alcohols can require temperatures around 110°C to achieve good conversion nih.gov. The optimal temperature is therefore a balance between achieving a practical reaction rate and maintaining the selectivity of the desired product.

| Reactant Type | Product | Optimal Temperature (°C) | Reported Yield (%) | Reference |

|---|---|---|---|---|

| tert-Butylamine + Chloroacetic acid | This compound HCl | 0–5 | 63 | nih.gov |

| Glycine + 1-Dodecanol (Catalytic) | N-Dodecylglycine | 110 | 54 | nih.gov |

Solvent Effects

The choice of solvent plays a multifaceted role in the synthesis of this compound. An ideal solvent should effectively dissolve the reactants, be inert under the reaction conditions, and facilitate the desired reaction pathway while discouraging the formation of byproducts.

For the N-alkylation of glycine derivatives, aprotic solvents are often preferred. Inert solvents such as dichloromethane and toluene are commonly recommended for the synthesis of this compound hydrochloride . These solvents are suitable due to their ability to solubilize the organic reactants without participating in the reaction. The polarity of the solvent can influence the reaction rate, with polar aprotic solvents sometimes accelerating nucleophilic substitution reactions.

In modern, greener synthetic approaches, the choice of solvent is also guided by environmental considerations. Some catalytic N-alkylation reactions have been successfully carried out using more environmentally benign solvents or even under neat conditions (without a solvent) nih.gov. For example, the ruthenium-catalyzed N-alkylation of amino acid esters has been effectively performed in toluene nih.gov. The selection of the solvent must be carefully considered in the context of the specific reactants and catalyst system to optimize solubility, reaction kinetics, and the ease of product isolation.

| Solvent | Solvent Type | Reaction | Typical Use | Reference |

|---|---|---|---|---|

| Dichloromethane | Polar Aprotic | N-alkylation of glycine derivatives | Provides good solubility for reactants and is inert. | |

| Toluene | Nonpolar Aprotic | N-alkylation of glycine derivatives | Inert solvent, suitable for controlling reaction temperature. | nih.gov |

| Neat (Solvent-free) | N/A | Catalytic N-alkylation with alcohols | Reduces waste and can increase reaction efficiency. | nih.gov |

Catalysis

Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and sustainability of the synthesis of this compound. While traditional methods may rely on stoichiometric reagents, catalytic approaches can provide alternative reaction pathways with lower activation energies.

In recent years, transition metal catalysis has emerged as a prominent strategy for N-alkylation reactions. Ruthenium and iron-based catalysts have been developed for the direct N-alkylation of unprotected amino acids and their esters with alcohols nih.govnih.govnih.gov. These methods, often operating through a "borrowing hydrogen" mechanism, are highly atom-economical, producing water as the only byproduct nih.govnih.gov. For instance, a ruthenium-catalyzed reaction for the N-alkylation of α-amino acid esters has been reported, which proceeds effectively and maintains the stereochemical integrity of the starting material nih.govnih.gov. The use of specific additives, such as diphenylphosphate, has been shown to be crucial in enhancing the reactivity and selectivity of these catalytic systems nih.govnih.gov.

While these advanced catalytic methods show great promise, their application to the specific synthesis of this compound may require further optimization to accommodate the steric bulk of the tert-butyl group. The development of catalysts that are highly active and selective for sterically demanding substrates remains an active area of research.

| Catalyst Type | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Ruthenium-based complex | N-alkylation of amino acid esters with alcohols | Atom-economical, base-free, high retention of stereochemistry. | nih.govnih.gov |

| Iron-based complex | N-alkylation of unprotected amino acids with alcohols | Utilizes an earth-abundant metal, produces water as the only byproduct. | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2 Tert Butylamino Acetic Acid

Fundamental Reaction Pathways of 2-(Tert-butylamino)acetic Acid and its Derivatives

This compound, an N-substituted derivative of the amino acid glycine (B1666218), possesses two primary functional groups: a secondary amine and a carboxylic acid. This bifunctional nature dictates its fundamental reactivity, allowing it to participate in a variety of classic organic reactions centered on these moieties. The bulky tert-butyl group sterically influences the reactivity of the adjacent amine, while the carboxyl group provides a site for nucleophilic acyl substitution and condensation reactions.

The reactivity of this compound in nucleophilic substitution is twofold, involving the nucleophilic character of the amino group and the electrophilic nature of the carboxyl carbon.

Amino Group as a Nucleophile: The secondary amine contains a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. It can react with electrophiles such as alkyl halides. However, the significant steric hindrance imposed by the tert-butyl group can retard the rate of concerted bimolecular nucleophilic substitution (SN2) reactions at the nitrogen atom nih.gov. Reactions that proceed through a unimolecular (SN1) pathway, involving a carbocation intermediate, are less affected by the steric bulk of the nucleophile .

Carboxyl Group in Nucleophilic Acyl Substitution: The carboxyl group is a key site for nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives udel.edu. In this two-step mechanism, a nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate. Subsequently, a leaving group is eliminated to regenerate the carbonyl double bond nih.gov. For the carboxylic acid itself, the hydroxyl (-OH) group is a poor leaving group. Therefore, the reaction is typically facilitated by first converting the carboxylic acid into a more reactive derivative (e.g., an acyl chloride or ester) or by using acid catalysis to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.

Table 1: Nucleophilic Substitution Pathways

| Moiety | Role | Reacts With | Typical Reaction Type | Mechanistic Notes |

|---|---|---|---|---|

| Amino (-NH) | Nucleophile | Alkyl Halides, Epoxides | SN2 / SN1 | The bulky tert-butyl group can sterically hinder SN2 attack. |

| Carboxyl (-COOH) | Electrophile (when activated) | Alcohols, Amines, etc. | Nucleophilic Acyl Substitution | Requires activation or acid catalysis as -OH is a poor leaving group. Proceeds via a tetrahedral intermediate. |

Condensation reactions are a cornerstone of the reactivity of this compound, leading to the formation of stable amide and ester derivatives through the elimination of a small molecule, typically water escholarship.org.

Ester Formation (Esterification): Esters are formed by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the ester product escholarship.org. This is a reversible equilibrium-driven process.

Amide Formation: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable at room temperature because the acidic carboxylic acid and the basic amine undergo a rapid acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. Therefore, amide formation typically requires either high temperatures to drive off water from the salt or, more commonly, the activation of the carboxylic acid. Activation can be achieved by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride (using reagents like thionyl chloride) or by using coupling reagents. The activated acyl derivative is then readily attacked by an amine nucleophile in a nucleophilic acyl substitution reaction to form the amide organic-chemistry.orgnih.gov. The reaction of esters with amines (aminolysis) can also produce amides, proceeding through a nucleophilic addition-elimination mechanism where the alkoxy group of the ester is the leaving group nih.govnih.gov.

Table 2: Condensation Reaction Mechanisms

| Product | Reactant | Catalyst/Conditions | Key Mechanistic Steps |

|---|---|---|---|

| Ester | Alcohol | Acid (e.g., H₂SO₄) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol. 3. Proton transfer. 4. Elimination of water. 5. Deprotonation. |

| Amide | Amine | Requires activation (e.g., SOCl₂) or coupling agents | 1. Conversion of -COOH to an activated form (e.g., acyl chloride). 2. Nucleophilic attack by amine on the activated carbonyl. 3. Elimination of the leaving group (e.g., Cl⁻). |

The amide and ester derivatives of this compound can be cleaved back to the parent carboxylic acid through hydrolysis. The mechanism and conditions depend on whether the process is acid- or base-catalyzed.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of an ester is the reverse of Fischer esterification. The reaction is an equilibrium process that is driven to completion by using a large excess of water nih.gov. The mechanism begins with the protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of the alcohol leaving group. The hydrolysis of amides under acidic conditions is similar but generally requires more vigorous conditions (stronger acid and higher temperatures) due to the lower reactivity of amides compared to esters.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base like sodium hydroxide (B78521), ester hydrolysis is an irreversible process known as saponification. The hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the alkoxide leaving group. A rapid, irreversible acid-base reaction then occurs between the newly formed carboxylic acid and the alkoxide or excess hydroxide, forming a stable carboxylate salt and the alcohol. The hydrolysis of amides under basic conditions also occurs via nucleophilic attack by hydroxide and is similarly irreversible, yielding a carboxylate salt and the free amine.

Notably, tert-butyl esters, a potential derivative of this compound, are particularly susceptible to acid-catalyzed hydrolysis due to a mechanism that proceeds via the formation of a stable tert-butyl cation nih.gov.

Advanced Reaction Systems and Multi-Component Strategies

Beyond fundamental transformations, this compound is a valuable substrate for more complex and efficient reaction systems, including multi-component reactions and metal-catalyzed transformations for the synthesis of diverse derivatives.

This compound is uniquely suited to participate in the Ugi five-center, four-component reaction (Ugi-5C-4CR). The Ugi reaction is a powerful multi-component reaction that combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to produce α-acylamino amides acs.orgsigmaaldrich.com.

Because this compound contains both the amine and the carboxylic acid functionalities, it can serve as two of the four components. The reaction mechanism is believed to proceed through the following key steps sigmaaldrich.combeilstein-journals.org:

Imine Formation: The secondary amine of this compound condenses with an aldehyde or ketone to form an iminium ion.

Nucleophilic Attack by Isocyanide: The isocyanide adds to the electrophilic iminium carbon, generating a highly reactive nitrilium ion intermediate.

Intramolecular Acyl Transfer: The carboxylate group, being tethered to the same molecule, acts as an intramolecular nucleophile. It attacks the nitrilium ion to form a new intermediate.

Mumm Rearrangement: This intermediate undergoes an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, to yield the final, stable bis-amide product sigmaaldrich.com.

This reaction is highly valued for its atom economy and its ability to generate complex, peptide-like molecules with significant structural diversity in a single synthetic step sigmaaldrich.comamanote.com.

Table 3: Ugi 5-Center-4-Component Reaction

| Reactants | Product | Key Intermediate | Final Step |

|---|---|---|---|

| This compound, Aldehyde, Isocyanide | α-Acylamino Amide Derivative | Nitrilium Ion | Mumm Rearrangement (Irreversible Acyl Transfer) |

While specific metal-catalyzed reactions on this compound itself are not extensively documented, its structure as an N-substituted amino acid derivative makes it and its esters amenable to a wide range of modern synthetic transformations catalyzed by transition metals like palladium, nickel, and copper. These methods are crucial for creating complex derivatives.

C-α Functionalization: The α-carbon (the CH₂ group) of glycine derivatives can be functionalized using metal catalysis. For instance, palladium-catalyzed reactions have been developed for the addition of arylboronic acids to N-protected imino esters, providing a route to optically active α-arylglycine derivatives sigmaaldrich.com. Similarly, chiral copper and nickel complexes can catalyze the asymmetric alkylation of amino acid enolates, enabling the introduction of new alkyl groups at the α-position acs.org.

Cross-Coupling via C-N Bond Activation: Advanced methods involving nickel catalysis can achieve cross-coupling reactions by activating and cleaving the C-N bond of amino acid derivatives. This allows for the formation of C-C bonds, effectively replacing the amino acid moiety with other groups, such as aryl groups from boronic acids escholarship.org.

C–H Functionalization: Direct functionalization of C–H bonds represents a highly efficient strategy for derivatization. Copper-catalyzed methods have been shown to mediate the amination of C(sp³)–H bonds in substrates that include amino acid derivatives. Palladium catalysis is also widely used for the C–H arylation of various substrates, and while direct application to this compound is not specified, related C(sp³)-H activation in amino-containing molecules is an active area of research nih.gov.

These catalytic strategies offer powerful tools for modifying the core structure of this compound, enabling the synthesis of a diverse library of complex molecules for various research applications.

Table 4: Potential Metal-Catalyzed Transformations for Derivative Synthesis

| Transformation Type | Metal Catalyst (Example) | Reaction Description | Potential Product Type |

|---|---|---|---|

| C-α Arylation | Palladium (Pd) | Cross-coupling of an imino ester derivative with an arylboronic acid. sigmaaldrich.com | α-Aryl-2-(tert-butylamino)acetic acid derivatives |

| C-α Alkylation | Copper (Cu), Nickel (Ni) | Asymmetric alkylation of a Schiff base derivative under phase-transfer conditions. acs.org | α-Alkyl-2-(tert-butylamino)acetic acid derivatives |

| C-N Bond Activation | Nickel (Ni) | Cross-coupling of an activated amino acid derivative with an organoboron reagent. escholarship.org | α-Aryl acetic acid esters |

| C-H Amination | Copper (Cu) | Aerobic oxidative amination of C(sp³)–H bonds. | Diamine derivatives |

Polymerization Mechanisms Involving 2-(Tert-butylamino)ethyl Methacrylate (B99206)

2-(Tert-butylamino)ethyl methacrylate (TBAEMA) is a functional monomer that can be polymerized through various mechanisms to create stimuli-responsive polymers, which are sensitive to pH changes. nih.govtandfonline.com Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are commonly employed to synthesize well-defined polymers from TBAEMA with controlled molecular weights and low polydispersity. mdpi.comrsc.org

One prevalent method is Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), which allows for the growth of polymer brushes from a surface. nih.govtandfonline.com This technique has been used to graft poly(2-(tert-butylamino)ethyl methacrylate) (PTBAEMA) brushes from mesoporous silica (B1680970) nanoparticles (MSNs). nih.gov The process begins with the functionalization of the MSN surface with an ATRP initiator, such as 2-bromo-2-methylpropionyl bromide. nih.gov The subsequent polymerization of TBAEMA is then initiated from these surface-anchored sites. nih.gov

The SI-ATRP of TBAEMA is typically carried out in a solvent mixture, such as isopropanol (B130326) and water, at a controlled temperature. nih.gov The catalytic system often involves a copper(I) halide (e.g., Cu(I)Cl) and a ligand like bipyridine (Bipy). nih.gov A deactivator, such as copper(II) bromide (Cu(II)Br₂), is also added to help control the polymerization. nih.gov This method allows for the creation of densely anchored polymer chains with uniform length. mdpi.com

The general mechanism of ATRP involves a reversible activation and deactivation process. cmu.edu A transition metal complex, typically copper-based, reversibly abstracts a halogen atom from a dormant species (the initiator or the polymer chain end), generating a radical. This radical can then add to monomer units before being deactivated back to a dormant species by the higher oxidation state metal complex. cmu.edu This dynamic equilibrium between active and dormant species allows for controlled polymer growth. cmu.edu

Another significant method for polymerizing amino-containing methacrylates like TBAEMA is RAFT-mediated polymerization. rsc.org RAFT polymerization offers advantages for these types of monomers because it can avoid issues seen with other methods, such as the strong affinity of the monomer for copper-based catalysts in ATRP. rsc.org This technique provides a pathway for creating block polymers or macro-initiators for subsequent grafting onto various substrates. rsc.org

Facile photoemulsion polymerization is another technique used for creating hydrogel nanoparticles from TBAEMA in combination with other monomers like 2-(diethylaminoethyl) methacrylate. researchgate.net This method allows for the synthesis of crosslinked, pH-responsive nanoparticles. researchgate.net Additionally, aqueous emulsion polymerization has been utilized to prepare latex particles from TBAEMA. nih.govsfdchem.com

Below are tables detailing typical components used in the SI-ATRP synthesis of PTBAEMA brushes on mesoporous silica nanoparticles.

Table 1: Components for Initiator Functionalization of Mesoporous Silica Nanoparticles

| Component | Role | Example Substance |

| Substrate | The base material for grafting | Amino-functionalized Mesoporous Silica Nanoparticles (AP-MSNs) |

| Solvent | Medium for the reaction | Dichloromethane (B109758) (DCM) |

| Base | Neutralizes acid byproduct | Triethylamine |

| Initiator Precursor | Reacts with surface groups to form the initiator | 2-bromo-2-methylpropionyl bromide |

Table 2: Components for SI-ATRP of TBAEMA

| Component | Role | Example Substance |

| Initiator-functionalized Substrate | Surface from which polymers grow | BiBB-MSNs (MSNs with initiator) |

| Monomer | The building block of the polymer | 2-(tert-butylamino)ethyl methacrylate (TBAEMA) |

| Solvent System | Medium for the polymerization | Isopropanol (IPA) and Water |

| Ligand | Complexes with the copper catalyst | Bipyridine (Bipy) |

| Deactivator | Controls the polymerization equilibrium | Copper(II) bromide (Cu(II)Br₂) |

| Activator/Catalyst | Initiates the polymerization | Copper(I) chloride (Cu(I)Cl) |

Computational and Theoretical Chemistry Studies on 2 Tert Butylamino Acetic Acid

Quantum Chemical Investigations of Molecular Structure and Reactivity

Detailed quantum chemical investigations into the molecular structure and reactivity of 2-(tert-butylamino)acetic acid are not currently available in published literature.

Density Functional Theory (DFT) Applications for Electronic Structure Elucidation

No specific studies applying DFT to elucidate the electronic structure of this compound have been found.

Frontier Molecular Orbital (FMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available in the scientific literature.

Analysis of Local Reactivity Descriptors and Molecular Electrostatic Potentials (MEP)

There are no published studies detailing the local reactivity descriptors or MEP maps for this compound.

Spectroscopic Property Prediction and Conformational Analysis

Computational predictions of spectroscopic properties and detailed conformational analyses for this compound have not been reported in peer-reviewed journals.

Theoretical Vibrational Spectroscopy (FT-IR, Raman) Calculations

No theoretical calculations for the FT-IR and Raman spectra of this compound are available.

Computational Studies of Hydrogen Bonding and Torsional Dynamics

Specific computational studies on the intramolecular and intermolecular hydrogen bonding or the torsional dynamics of this compound are absent from the current body of scientific literature.

Modeling of Reaction Pathways and Energy Barriers

Computational chemistry offers powerful tools to elucidate complex chemical transformations by modeling reaction pathways and calculating the associated energy barriers. These theoretical studies provide a microscopic view of how reactants evolve into products, identifying transient intermediates and high-energy transition states that govern the reaction rate and mechanism. For this compound, also known as N-tert-butylglycine, computational modeling would be instrumental in understanding its reactivity, stability, and potential synthetic routes.

Despite a thorough search of scientific literature for computational and theoretical studies focusing specifically on the reaction pathways and energy barriers of this compound, no dedicated research articles detailing these aspects for this particular molecule were identified. General computational methodologies, such as Density Functional Theory (DFT), are widely used to investigate reaction mechanisms of similar organic molecules. These methods can map the potential energy surface of a reaction, allowing for the calculation of activation energies and the characterization of transition state structures.

In a typical computational study of a reaction pathway, the geometries of reactants, intermediates, transition states, and products are optimized to find the lowest energy conformations. The energy difference between the reactants and the highest energy transition state determines the activation energy barrier, a critical factor in reaction kinetics. For a molecule like this compound, potential reactions for computational investigation could include its synthesis, decomposition, or its participation in peptide bond formation.

For instance, the synthesis of this compound often involves the reaction of a tert-butylamine (B42293) with a haloacetic acid. A computational study could model the nucleophilic substitution mechanism, calculating the energy barriers for different leaving groups on the acetic acid moiety and in various solvent environments. Such a study would provide valuable insights into optimizing reaction conditions for improved yield and efficiency.

While specific data for this compound is not available, the table below illustrates the type of data that would be generated from such a computational investigation, using a hypothetical reaction as an example.

Hypothetical Reaction: Tert-butylamine + Bromoacetic acid → this compound + HBr

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameters |

|---|---|---|---|

| Reactants | Tert-butylamine and Bromoacetic acid | 0.0 | Initial reactant separation |

| Transition State 1 (TS1) | N-C bond formation | +15.2 | N-C distance: 2.1 Å; C-Br distance: 2.3 Å |

| Intermediate | Protonated product complex | -5.8 | Fully formed N-C bond |

| Transition State 2 (TS2) | Proton transfer to Br- | +8.1 | O-H bond breaking, H-Br bond forming |

| Products | This compound and HBr | -12.5 | Final product separation |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific computational studies for this reaction of this compound were found in the searched literature.

The absence of specific computational studies on the reaction pathways of this compound highlights a research gap. Future theoretical work could provide valuable, atomistic-level understanding of its chemical behavior, complementing experimental studies and aiding in the design of new synthetic methodologies or applications for this compound.

Derivatization and Analogues of 2 Tert Butylamino Acetic Acid: Synthesis and Characterization

Synthesis of Functionalized Derivatives of 2-(Tert-butylamino)acetic Acid

The structural framework of this compound provides a versatile scaffold for the synthesis of various functionalized derivatives. These modifications are pursued to create intermediates for more complex molecules or to generate compounds with specific chemical properties. Key derivatization strategies focus on the carboxylic acid and the secondary amine functionalities, leading to the formation of acyl halides, esters, and amides.

Preparation of 2-(Tert-butylamino)acetyl Halide Hydrochlorides

2-(Tert-butylamino)acetyl chloride hydrochloride is a significant derivative that serves as a reactive intermediate in organic synthesis, particularly for introducing the N-tert-butylglycyl moiety into larger molecules. Its preparation involves the conversion of the carboxylic acid group of this compound into an acyl chloride.

The synthesis is typically carried out under anhydrous conditions to prevent the hydrolysis of the highly reactive acetyl chloride group. A common method involves treating the parent amino acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is carefully controlled at low temperatures, often between 0–5°C, to minimize the formation of side products through oligomerization or other secondary reactions.

Following the formation of the acetyl chloride, the product is converted into its hydrochloride salt. This is achieved by treating the free base with hydrogen chloride, either as a gas or in a suitable solvent. The resulting 2-(tert-butylamino)acetyl chloride hydrochloride is a more stable, crystalline solid, which makes it easier to handle, store, and purify compared to the free base. This intermediate is notably used in the synthesis of advanced antibiotics.

Synthesis of Tert-Butyl 2-(Tert-butylamino)acetate and Related Esters

The synthesis of tert-butyl 2-(tert-butylamino)acetate, an ester derivative, is primarily accomplished through nucleophilic substitution. A prevalent method involves the reaction of tert-butyl bromoacetate with tert-butylamine (B42293). The reaction rate can be enhanced by the use of catalytic bases like triethylamine or 4-dimethylaminopyridine (DMAP).

Alternative methods for preparing tert-butyl esters of amino acids include the acid-catalyzed reaction of the amino acid with isobutylene. researchgate.net Another approach involves esterification using tert-butanol. This can be achieved using reagents like boron trifluoride diethyl etherate with anhydrous magnesium sulfate or a combination of anhydrous magnesium sulfate and catalytic sulfuric acid. researchgate.net The bulky tert-butyl group in these esters serves as a protective group for the carboxylic acid, which can be removed under acidic conditions. researchgate.net This characteristic is particularly useful in peptide synthesis.

The reactivity of tert-butyl 2-(tert-butylamino)acetate is defined by its two functional groups: the secondary amine, which can act as a nucleophile, and the electrophilic carbonyl carbon of the ester. These sites allow for further chemical transformations, such as selective oxidation of the amine or reduction of the ester.

Formation of α-Ketoamide Derivatives

α-Ketoamides are a class of compounds with significant biological relevance, and their synthesis can be approached from amino acid precursors. researchgate.netchemrxiv.org Starting from an N-protected amino acid, such as this compound, a general synthetic pathway involves the conversion of the amino acid into an activated form that can then be coupled with an amine.

One established multi-step method begins with the conversion of an N-protected amino acid into the corresponding α-amino aldehyde. nih.gov This aldehyde can then undergo a Passerini reaction, a multicomponent reaction involving an isocyanide and a carboxylic acid, to form an α-acyloxy-β-amido intermediate. Subsequent deprotection and oxidation steps yield the desired α-ketoamide. nih.gov

Another strategy involves the direct oxidative amidation of α-diazoketones with amines, a reaction that can be catalyzed by copper complexes using oxygen as the oxidant. researchgate.net More direct methods also include the decarboxylative coupling of α-keto acids with isocyanides and water through an electrochemical approach. researchgate.net These synthetic routes allow for the introduction of a wide variety of substituents on the amide nitrogen, leading to a diverse library of α-ketoamide derivatives. google.com

Design and Synthetic Studies of Specialized Analogues

Building upon the basic structure of this compound, researchers have designed and synthesized more complex analogues with specialized functionalities. These include the incorporation of phosphorus-containing groups to create ligands for catalysis and the construction of heterocyclic systems like thiazol-4(5H)-ones.

Phosphine-Containing Amino Acid Ligands Based on the this compound Scaffold

Amino acids serve as valuable chiral precursors for the synthesis of phosphine (B1218219) ligands used in asymmetric catalysis. The general strategy involves modifying the amino acid side chain or backbone to include a phosphine group. nih.govresearchgate.net While direct examples starting from this compound are specific, analogous syntheses with other amino acids illustrate the principles that would be applied.

A common method is the nucleophilic phosphination of a suitable amino acid derivative. For instance, N-protected serine derivatives containing a leaving group (like an iodide) on the side chain can react with secondary phosphines (R₂PH) in the presence of a base to yield phosphinoserines. researchgate.net This approach creates a P-C bond in the amino acid side chain. researchgate.net

Another route involves a one-pot, three-component condensation reaction of a primary amine, glyoxylic acid, and a phosphine, such as diphenylphosphine, to generate α-phosphanyl amino acetic acids. researchgate.net These synthetic methodologies provide access to a wide range of phosphine-amino acid ligands whose steric and electronic properties can be tuned by varying the substituents on both the amino acid and the phosphorus atom.

Synthesis of Thiazol-4(5H)-one Derivatives

Thiazol-4(5H)-ones, also known as pseudothiohydantoins, are heterocyclic compounds of significant interest. researchgate.net Derivatives incorporating the N-tert-butylamino group have been synthesized and studied. The synthesis often involves a multi-step sequence starting from commercially available materials.

In one reported synthesis, the process begins with the reaction of tert-butylamine with carbon disulfide, followed by treatment with sodium chloroacetate and subsequent reaction with ammonium (B1175870) chloride to form an N-tert-butyl-substituted thiourea intermediate. This intermediate is then cyclized with chloroacetyl chloride to yield a 2-(tert-butylimino)thiazolidin-4-one core structure. This core can be further functionalized at the 5-position of the thiazole ring by reacting it with various aryl aldehydes. scielo.br

These reactions lead to a series of 5-substituted-2-(tert-butylamino)thiazol-4(5H)-one derivatives. researchgate.net The structure of these compounds exists in tautomeric equilibrium between the 2-(substituted imino)thiazolidin-4-one and the 2-(substituted amino)thiazol-4(5H)-one forms. scielo.br

Interactive Data Table: Synthetic Methods for Derivatives

| Derivative Class | Starting Materials | Key Reagents/Conditions | Product |

| Acetyl Halide Hydrochloride | This compound | Thionyl chloride (SOCl₂), Anhydrous conditions, 0-5°C, HCl gas | 2-(Tert-butylamino)acetyl chloride hydrochloride |

| Tert-butyl Ester | Tert-butyl bromoacetate, Tert-butylamine | Triethylamine (catalyst) | Tert-Butyl 2-(tert-butylamino)acetate |

| Tert-butyl Ester | This compound, Isobutylene | Acid catalyst | Tert-Butyl 2-(tert-butylamino)acetate |

| α-Ketoamide | N-protected amino acid, Isocyanide, Carboxylic acid | Passerini reaction, Oxidation | α-Ketoamide derivative |

| Thiazol-4(5H)-one | Tert-butylamine, Carbon disulfide, Sodium chloroacetate | Chloroacetyl chloride (cyclization), Aryl aldehydes | 5-Aryl-2-(tert-butylamino)thiazol-4(5H)-one |

Exploration of Polymeric Derivatives and Monomers (e.g., 2-(tert-butylamino)ethyl methacrylate)

The derivatization of this compound into polymerizable monomers is a key strategy for the development of advanced functional polymers. The most extensively studied monomer in this class is 2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA). This section explores the synthesis and characterization of polymeric derivatives originating from TBAEMA and introduces other related monomers.

The primary method for polymerizing TBAEMA is through controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. Researchers have successfully synthesized a variety of polymeric architectures, including homopolymers, block copolymers, and graft copolymers.

One notable alternative monomer derived from a similar structural motif is (tert-butyl-amino)-methyl-styrene (TBAMS). The polymer derived from this monomer, poly(TBAMS), exhibits a higher glass transition temperature (around 68°C) compared to poly(2-(tert-butylamino)ethyl methacrylate) (PTBAEMA), which has a glass transition temperature of about 40°C. researchgate.net This higher thermal stability enhances the processability and usability of the resulting polymer. researchgate.net

Homopolymers of 2-(tert-butylamino)ethyl methacrylate (PTBAEMA)

Homopolymers of TBAEMA are typically synthesized via ATRP. These polymers are known for their pH-responsive behavior, attributed to the protonation and deprotonation of the tertiary amine group. At low pH, the polymer brushes are protonated and highly swollen, while they collapse at a pH higher than 7.7 due to deprotonation. nih.gov

Copolymers of 2-(tert-butylamino)ethyl methacrylate

The versatility of TBAEMA is further demonstrated through its copolymerization with other monomers to create materials with tailored properties.

Block Copolymers: A notable example is the synthesis of well-defined diblock copolymers of TBAEMA and poly(ethylene glycol) methyl ether methacrylate (PEGMEMA). mdpi.comresearchgate.net These copolymers are synthesized via ATRP and can be grafted onto surfaces like mesoporous silica (B1680970) nanoparticles (MSNs). mdpi.comresearchgate.net

Graft Copolymers: PTBAEMA has been successfully grafted onto various substrates. One approach involves the reactive blending of a primary amine-end-capped PTBAEMA with maleic anhydride grafted polypropylene. nih.govacs.org This method enhances the compatibility between the polar PTBAEMA and the nonpolar polypropylene. Additionally, PTBAEMA brushes have been grown from the surface of mesoporous silica nanoparticles using surface-initiated ATRP (SI-ATRP). nih.gov

Research Findings on Polymeric Derivatives

The following tables summarize key research findings on the synthesis and characterization of various polymeric derivatives of TBAEMA.

Table 1: Synthesis of PTBAEMA Homopolymers and Graft Copolymers

| Polymer Type | Synthesis Method | Substrate/Initiator | Key Findings |

| PTBAEMA Brushes | Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) | Mesoporous Silica Nanoparticles (MSNs) | Uniform polymer brushes were grown from the MSN surfaces. nih.gov The brushes exhibit pH-responsive swelling and collapsing behavior. nih.gov |

| PTBAEMA-grafted-Polypropylene | Reactive Blending | Maleic anhydride grafted polypropylene and amine-end-capped PTBAEMA | Successful compatibilization of immiscible polymers was achieved. nih.govacs.org |

| PTBAEMA Latex Particles | Aqueous Emulsion Polymerization | Not specified | Preparation of latex particles was reported. nih.gov |

| PTBAEMA-functionalized polyolefin fibers | Atom Transfer Radical Polymerization (ATRP) | Azide-functional initiator | Successful functionalization of polyolefin fibers was achieved. nih.gov |

Table 2: Synthesis and Characterization of TBAEMA Copolymers

| Copolymer Type | Comonomer | Synthesis Method | Characterization Highlights |

| Diblock Copolymer | Poly(ethylene glycol) methyl ether methacrylate (PEGMEMA) | Atom Transfer Radical Polymerization (ATRP) | Grafted onto mesoporous silica nanoparticles (MSNs). mdpi.comresearchgate.net The resulting material showed pH-responsive behavior. mdpi.com |

| Densely Grafted Copolymer | tert-Butyl methacrylate (tBuMA) and 2-(dimethylaminoethyl) methacrylate (DMAEMA) | Atom Transfer Radical Polymerization (ATRP) and Activators Generated by Electron Transfer for ATRP (AGET ATRP) | Synthesized with low polydispersity indices, indicating a controlled polymerization process. researchgate.net |

Applications of 2 Tert Butylamino Acetic Acid in Advanced Organic Synthesis and Material Science

Role as a Synthetic Building Block in Complex Molecule Construction

The strategic incorporation of 2-(tert-butylamino)acetic acid into molecular frameworks is a key strategy in contemporary organic synthesis. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows for its facile integration into a variety of molecular architectures.

Utilization in the Synthesis of Pharmaceutical Intermediates

A significant application of this compound is in the synthesis of pharmaceutical intermediates, most notably in the production of the glycylcycline antibiotic, Tigecycline. The hydrochloride salt of this compound is a crucial precursor for creating the N-tert-butylglycylamido side chain of Tigecycline. This side chain is instrumental in overcoming common mechanisms of tetracycline (B611298) resistance. The synthesis involves the coupling of this key intermediate with a minocycline (B592863) derivative to yield the final active pharmaceutical ingredient.

Strategies for Incorporating the Tert-Butylamino Moiety to Enhance Molecular Properties

The tert-butyl group is a common motif in medicinal chemistry, valued for its ability to modulate a molecule's physicochemical and pharmacokinetic properties. The incorporation of the tert-butylamino moiety from this compound can be a strategic move to enhance a drug candidate's profile.

Enhanced Metabolic Stability: The tert-butyl group is known to be relatively resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. nih.gov This is due to the absence of easily abstractable hydrogen atoms on the quaternary carbon. By introducing this group, medicinal chemists can often block sites of metabolism, thereby increasing the half-life of a drug. For instance, replacing a metabolically vulnerable group with a tert-butyl group has been shown to significantly improve metabolic stability in various drug candidates.

| Compound | Calculated LogP | Key Feature | Implication for Molecular Properties |

|---|---|---|---|

| Glycine (B1666218) | -3.21 | No alkyl substituent | High polarity, low lipophilicity |

| This compound hydrochloride | ~1.65 chem960.com | Presence of tert-butyl group | Increased lipophilicity compared to glycine |

Application as a Reagent in Peptide Synthesis Methodologies

In the field of peptide synthesis, derivatives of amino acids are fundamental building blocks. While the direct application of this compound (N-tert-butylglycine) as a standard building block is not as widespread as for proteinogenic amino acids, its structural elements are pertinent to common strategies in peptide chemistry. The tert-butyl group is frequently used as a protecting group for the side chains of amino acids like serine, threonine, and aspartic acid in Fmoc-based solid-phase peptide synthesis (SPPS). peptide.com This protection prevents unwanted side reactions during the coupling of amino acids in the growing peptide chain.

The steric hindrance provided by the N-tert-butyl group in this compound can be advantageous in specific synthetic contexts. For instance, N-alkylated amino acids are known to disrupt the formation of secondary structures during peptide assembly, which can otherwise lead to aggregation and incomplete reactions. peptide.com The use of building blocks like N-tert-butylglycine could potentially mitigate these issues, leading to higher yields and purities of the final peptide. However, the coupling of such sterically hindered amino acids can be challenging and may require more potent coupling reagents. peptide.com

Contributions to Material Science and Polymer Chemistry

The utility of this compound extends beyond small molecule synthesis into the realm of material science, where its derivatives are employed to create functional polymers and modify surfaces to fabricate advanced materials.

Fabrication of Polymeric Brushes via Surface-Initiated Atom Transfer Radical Polymerization

A derivative of this compound, 2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA), is a valuable monomer for the synthesis of "smart" or stimuli-responsive polymers. Poly(2-(tert-butylamino)ethyl methacrylate) (PTBAEMA) exhibits pH-responsive behavior due to the protonation and deprotonation of the tertiary amine group.

This monomer can be polymerized from a surface using surface-initiated atom transfer radical polymerization (SI-ATRP) to create dense, end-grafted polymer layers known as polymeric brushes. nih.govtandfonline.comnih.govresearchgate.net These brushes can be grown on various substrates, including silica (B1680970) nanoparticles. The process typically involves first anchoring an ATRP initiator to the surface of the substrate, followed by the polymerization of the TBAEMA monomer. The resulting PTBAEMA brushes can reversibly swell and collapse in response to changes in the surrounding pH.

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |

|---|---|---|---|

| Mesoporous Silica Nanoparticles (MSNs) | ~1000 | - | ~6.0 |

| Initiator-Functionalized MSNs (MSN-Br) | - | - | - |

| Sample ID | N% | C% | H% |

|---|---|---|---|

| Surface Initiated (MSN-Br) | 1.74 | 7.16 | 1.93 |

| PTBAEMA brushes | 3.87 | 21.64 | 3.94 |

Functionalization of Mesoporous Silica Nanoparticles for Advanced Materials

Mesoporous silica nanoparticles (MSNs) are widely investigated as drug delivery vehicles due to their high surface area, large pore volume, and biocompatibility. researchgate.net The surface of these nanoparticles can be functionalized with polymers like PTBAEMA to create "gatekeeper" systems that control the release of encapsulated cargo.

The pH-responsive nature of PTBAEMA brushes grafted onto MSNs allows for the development of smart drug delivery systems. researchgate.netmdpi.com At a neutral or basic pH, the polymer chains are collapsed, effectively trapping the drug molecules within the pores of the MSNs. Upon reaching a more acidic environment, such as that found in tumor tissues or endosomes, the polymer chains become protonated and swell, opening the "gates" and allowing for the controlled release of the therapeutic agent. This targeted drug release mechanism can enhance the efficacy of the treatment while minimizing side effects.

One study investigated the loading and release of the antibiotic doxycycline (B596269) from MSNs functionalized with a pH-responsive diblock copolymer containing PTBAEMA. semanticscholar.org The results demonstrated a clear pH-triggered release of the drug.

| pH | Cumulative Doxycycline Release after 72h (%) |

|---|---|

| 6.0 | ~40 |

| 7.0 | ~40 |

| 8.0 | ~20 |

| 9.0 | ~20 |

Ligand Chemistry and Metal Complexation Studies

The versatile structure of this compound, featuring a secondary amine, a carboxylic acid group, and a sterically demanding tert-butyl group, makes it an attractive scaffold for the development of novel ligands in coordination chemistry. These ligands have shown significant potential in stabilizing various metal centers and influencing their catalytic activity and material properties.

Design and Synthesis of this compound-Derived Ligands

The design of ligands derived from this compound often focuses on introducing additional donor atoms to create multidentate chelating agents. This strategic functionalization allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. Common synthetic approaches involve the modification of the amino and carboxylic acid functionalities to incorporate phosphine (B1218219), pyridyl, and Schiff base moieties.

Phosphine-Containing Ligands: Amino acids serve as valuable precursors for the synthesis of phosphine ligands. The incorporation of phosphine groups into a this compound backbone can be achieved through various synthetic routes, leading to ligands with potential applications in asymmetric catalysis nih.govsigmaaldrich.com. These peptide-based ligands can form stable complexes with transition metals like rhodium and palladium, which are active in hydrogenation and alkylation reactions nih.gov. The synthesis often involves the use of standard peptide synthesis methodologies to create a peptide backbone, followed by the introduction of phosphine groups nih.gov.

Pyridyl-Functionalized Ligands: The introduction of a pyridyl group creates N,N- or N,O-bidentate and tridentate ligands. A common synthetic strategy involves the reaction of this compound or its ester with a pyridine (B92270) derivative bearing a reactive functional group, such as a chloromethyl or bromomethyl group. For instance, the synthesis of pyridin-2-yl-methylaminoethanoic acid has been reported, which can act as a chelate probe for metal ions.

Schiff Base Ligands: Schiff base ligands are readily synthesized through the condensation reaction of the amino group of this compound with a suitable aldehyde or ketone, such as salicylaldehyde (B1680747) or its derivatives mdpi.comsemanticscholar.orgprimescholars.comneliti.com. This reaction typically proceeds with good yield in a suitable solvent like ethanol. The resulting Schiff base ligands are often bidentate or tridentate, coordinating to metal ions through the imine nitrogen and the deprotonated carboxylate oxygen, and in the case of salicylaldehyde derivatives, the phenolic oxygen researchgate.netnih.govresearchgate.net.

A summary of representative synthetic methods for this compound-derived ligands is presented in the table below.

| Ligand Type | General Synthetic Approach | Key Reactants |

| Phosphine-containing | Standard peptide synthesis followed by phosphine introduction. | This compound, other amino acids, phosphine precursors. |

| Pyridyl-functionalized | Nucleophilic substitution with a functionalized pyridine. | This compound ester, 2-(bromomethyl)pyridine. |

| Schiff Base | Condensation reaction. | This compound, substituted salicylaldehydes. |

Investigation of Coordination Chemistry with Metal Centers

Ligands derived from this compound exhibit diverse coordination behavior with a range of transition metal ions, including copper(II), nickel(II), palladium(II), and rhodium(I) researchgate.netnih.gov. The coordination modes are largely dictated by the nature of the donor atoms incorporated into the ligand structure and the preferred geometry of the metal center.

N,O-Bidentate Coordination: The simplest coordination mode involves the chelation of a metal ion by the amino nitrogen and the carboxylate oxygen of the this compound backbone. This forms a stable five-membered chelate ring. The coordination behavior of such N,O-chelating Schiff base ligands with copper(II) and nickel(II) has been investigated. These studies often reveal a 1:1 or 1:2 metal-to-ligand ratio in the resulting complexes researchgate.net. Spectroscopic techniques such as IR and UV-Vis, along with magnetic susceptibility measurements, are employed to elucidate the coordination environment and geometry of the metal centers. For instance, copper(II) and nickel(II) complexes with Schiff bases derived from 2-hydroxynaphthaldehyde have been shown to coordinate through the phenolic oxygen and the azomethine nitrogen researchgate.net. The resulting complexes can adopt square planar or octahedral geometries depending on the metal ion and the presence of other coordinating species researchgate.netnih.gov.

Structural Characterization: X-ray crystallography provides definitive evidence of the coordination geometry and bonding in the solid state. For palladium(II) complexes with amino acid-derived ligands, square planar geometries are commonly observed researchgate.netnih.gov. The steric bulk of the tert-butyl group in this compound-derived ligands can significantly influence the packing of the complexes in the crystal lattice and may favor specific isomeric forms.

Catalytic Applications: The metal complexes of these ligands have been explored for their catalytic activity. For example, rhodium(I) complexes bearing chiral phosphine ligands are well-known for their application in asymmetric hydrogenation of prochiral olefins nih.govwiley-vch.dewiley-vch.de. The design of chiral ligands derived from this compound could lead to highly enantioselective catalysts. The steric and electronic properties imparted by the tert-butyl group and other functionalities on the ligand can influence the efficiency and selectivity of the catalytic process.

The table below summarizes the coordination characteristics of some metal complexes with ligands derived from this compound and its analogues.

| Metal Ion | Ligand Type | Coordination Mode | Typical Geometry |

| Copper(II) | Schiff Base (N,O-donor) | Bidentate | Square Planar / Octahedral |

| Nickel(II) | Schiff Base (N,O-donor) | Bidentate | Square Planar / Octahedral |

| Palladium(II) | Amino Acid-based | Bidentate (N,O) | Square Planar |

| Rhodium(I) | Chiral Phosphine | Bidentate (P,P) | Square Planar |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(tert-butylamino)acetic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling reactions using carbodiimides (e.g., EDC or DCC) to form amide bonds, with tert-butylamine as a starting material. Post-synthesis, purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy for structural validation and mass spectrometry (MS) for molecular weight verification. For example, highlights the use of NMR and MS to confirm identity and purity . Additional purification steps, such as recrystallization or HPLC, may be required to mitigate impurities like unreacted intermediates or byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : X-ray diffraction (XRD) is critical for resolving crystal structure, as demonstrated in , which provides atomic coordinates and displacement parameters for related acetic acid derivatives. NMR (¹H/¹³C) confirms proton and carbon environments, while infrared (IR) spectroscopy identifies functional groups like the carboxylic acid and tert-butylamino moieties . For isotopic variants (e.g., deuterated analogs), isotopic labeling combined with MS is recommended .

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

- Methodological Answer : Reaction optimization includes controlling temperature (e.g., reflux conditions), solvent polarity, and catalyst selection. notes that carbodiimide coupling agents improve reaction efficiency. Monitoring via thin-layer chromatography (TLC) or in situ FTIR can help track progress and adjust conditions dynamically .

Advanced Research Questions

Q. How can isotopic labeling of this compound be strategically applied in pharmacokinetic or metabolic studies?

- Methodological Answer : Isotopologues (e.g., ¹³C or ²H substitutions) are synthesized using labeled precursors, as described in . These variants enable tracking metabolic pathways via MS or positron emission tomography (PET). For example, deuterated analogs can reduce metabolic degradation rates, enhancing bioavailability studies .

Q. What computational approaches are recommended to resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Density functional theory (DFT) simulations can predict NMR chemical shifts and IR vibrational modes, allowing direct comparison with experimental data. emphasizes the need for standardized uncertainty quantification, such as Monte Carlo simulations, to assess confidence in spectral assignments. Discrepancies may arise from solvent effects or tautomerism, requiring multi-technique validation (e.g., XRD + NMR) .

Q. How do crystallographic packing interactions influence the stability and reactivity of this compound?

- Methodological Answer : Crystal packing, analyzed via XRD ( ), reveals hydrogen-bonding networks and van der Waals interactions. For instance, the tert-butyl group’s steric bulk may hinder molecular packing, reducing crystallinity. Computational tools like Mercury or PLATON can model these interactions to predict solubility and stability .

Q. What strategies are effective in mitigating batch-to-batch variability in synthetic yields?

- Methodological Answer : Advanced process analytical technology (PAT), such as real-time reaction monitoring with Raman spectroscopy, ensures consistency. advocates for quality-by-design (QbD) principles, where critical process parameters (e.g., pH, stirring rate) are statistically optimized using design-of-experiments (DoE) frameworks .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between theoretical and experimental pKa values for the carboxylic acid group?

- Methodological Answer : Use potentiometric titration to measure experimental pKa, and compare with DFT-calculated values. Solvent effects (e.g., dielectric constant) must be accounted for in simulations. suggests that substituents like the tert-butylamino group may electronically perturb the carboxylic acid, requiring adjustments in computational models .

Q. What are the best practices for validating the biological activity of this compound derivatives in enzyme inhibition assays?

- Methodological Answer : Perform dose-response curves with positive/negative controls, and use kinetic assays (e.g., fluorescence-based) to determine IC₅₀ values. highlights the importance of corroborating results with orthogonal methods, such as surface plasmon resonance (SPR) for binding affinity measurements .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.